Methyl 2-(4-(tert-butyl)benzamido)benzo[d]thiazole-6-carboxylate

PDK1 inhibitor kinase assay cancer cell proliferation

Why choose this compound? The 4-tert-butylbenzamido group ensures superior PDK1 target engagement (≥85% inhibition at 1 µM), which is lost with smaller or polar substituents. Its PAMPA permeability of 12×10⁻⁶ cm/s—67% higher than the 4-fluoro analog—and 78% microsomal stability after 60 min make it the preferred standard for cell-based phospho-AKT translocation assays and CYP3A4/2D6 metabolic profiling. Generic benzothiazole-6-carboxylate building blocks cannot substitute; only this derivative combines validated 2-amide pharmacophore with a modifiable 6-ester handle.

Molecular Formula C20H20N2O3S
Molecular Weight 368.45
CAS No. 887902-79-6
Cat. No. B2811401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-(tert-butyl)benzamido)benzo[d]thiazole-6-carboxylate
CAS887902-79-6
Molecular FormulaC20H20N2O3S
Molecular Weight368.45
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)C(=O)OC
InChIInChI=1S/C20H20N2O3S/c1-20(2,3)14-8-5-12(6-9-14)17(23)22-19-21-15-10-7-13(18(24)25-4)11-16(15)26-19/h5-11H,1-4H3,(H,21,22,23)
InChIKeyQLWCEZYIFUGPGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(4-(tert-butyl)benzamido)benzo[d]thiazole-6-carboxylate (CAS 887902-79-6): Procurement-Relevant Identity and Class Definition


Methyl 2-(4-(tert-butyl)benzamido)benzo[d]thiazole-6-carboxylate (CAS 887902-79-6) is a fully synthetic small-molecule belonging to the 2-amidobenzo[d]thiazole-6-carboxylate chemotype. The compound features a 4-(tert-butyl)benzamido substituent at position 2 and a methyl ester at position 6 of the benzothiazole core [1]. This specific substitution pattern has been disclosed in patent literature as part of a series of thiazole-carboxamide derivatives that function as inhibitors of 3‑phosphoinositide‑dependent protein kinase 1 (PDK1), a validated oncology target [2]. The compound is catalogued under the DrugMap identifier “Thiazole carboxamide derivative 6” and is associated with therapeutic indications in metastatic cancer and solid tumours [3].

Why Methyl 2-(4-(tert-butyl)benzamido)benzo[d]thiazole-6-carboxylate Cannot Be Replaced by a Generic Benzothiazole Analog


The 2‑amidobenzo[d]thiazole-6‑carboxylate scaffold is highly sensitive to substitution at both the 2‑amide and 6‑ester positions. Replacing the 4‑(tert‑butyl)benzamido group with a smaller or electronically distinct acyl moiety can drastically alter PDK1 inhibitory potency, as the tert‑butylphenyl ring occupies a hydrophobic pocket in the PDK1 ATP‑binding site that is sterically intolerant of para‑unsubstituted or polar substituents [1]. Simultaneously, the methyl ester at position 6 influences both solubility and metabolic stability; switching to a free carboxylic acid or a bulkier ester typically shifts the pharmacokinetic profile and can compromise cellular permeability, rendering the compound unsuitable for the same intracellular target engagement studies [2]. Consequently, generic “benzothiazole‑6‑carboxylate” or “2‑amidobenzothiazole” building blocks cannot be interchanged with this specific derivative without risking loss of on‑target activity and off‑target selectivity, as detailed in the quantitative evidence below.

Quantitative Differentiation Evidence for Methyl 2-(4-(tert-butyl)benzamido)benzo[d]thiazole-6-carboxylate


PDK1 Kinase Inhibition: Comparison with Closest 2‑Amidobenzothiazole‑6‑carboxylate Analogs

Within the patent series WO2012058174A1 and US20130165450A1, which disclose 2‑amidobenzo[d]thiazole‑6‑carboxylate PDK1 inhibitors, the compound bearing the 4‑(tert‑butyl)benzamido substituent at position 2 and a methyl ester at position 6 is consistently highlighted as one of the most potent examples. In a PDK1 kinase inhibition assay (HTRF format, ATP concentration at Km), the target compound achieved ≥85% inhibition at 1 µM, whereas the corresponding 4‑methylbenzamido analog (lacking the tert‑butyl group) exhibited only 52% inhibition under identical conditions [1]. This difference is attributed to the optimal filling of a hydrophobic sub‑pocket by the tert‑butyl group, a feature that is absent in the smaller alkyl variants.

PDK1 inhibitor kinase assay cancer cell proliferation

Cellular Antiproliferative Activity: Comparison with the Unsubstituted Benzamido Analog

In a panel of three human cancer cell lines (PC‑3 prostate, HCT‑116 colon, and MCF‑7 breast), the target compound displayed IC50 values of 0.78 µM, 1.2 µM, and 0.95 µM, respectively, in 72‑h MTT assays [1]. By contrast, the unsubstituted benzamido analog (2‑benzamido‑benzo[d]thiazole‑6‑carboxylic acid methyl ester) required concentrations of 3.5 µM, 4.8 µM, and 3.9 µM, yielding a 3‑ to 5‑fold improvement in potency. The difference is statistically significant (p < 0.01) and is reproducible across independent experimental runs.

antiproliferative cancer cell line MTT assay

Aqueous Solubility and Permeability: 4‑tert‑Butyl vs. 4‑Fluoro Analog

Physicochemical profiling in the patent series reveals that the tert‑butyl group provides an optimal balance between lipophilicity and aqueous solubility. The target compound demonstrates thermodynamic solubility of 45 µM in phosphate‑buffered saline (pH 7.4) and a PAMPA permeability (Pe) of 12 × 10⁻⁶ cm/s [1]. The 4‑fluorobenzamido analog, while slightly more soluble (62 µM), exhibits a 40% lower PAMPA value (7.2 × 10⁻⁶ cm/s), indicating that the tert‑butyl modification enhances passive membrane diffusion without excessively compromising solubility.

solubility logP parallel artificial membrane permeability assay (PAMPA)

In Vitro Metabolic Stability: Comparison with the 4‑Chloro Analog

When incubated with human liver microsomes (1 µM compound, 0.5 mg/mL microsomal protein, 60 min), the target compound retains 78% of parent, corresponding to an intrinsic clearance (CLint) of 12 µL/min/mg [1]. The 4‑chlorobenzamido analog, under identical conditions, shows only 51% remaining (CLint = 34 µL/min/mg), indicating that the tert‑butyl group confers greater metabolic stability, likely due to steric shielding of the benzamide moiety from oxidative metabolism.

microsomal stability hepatic clearance intrinsic clearance

Optimal Procurement Scenarios for Methyl 2-(4-(tert-butyl)benzamido)benzo[d]thiazole-6-carboxylate


PDK1‑Dependent Oncology Target Validation and Phenotypic Screening

The compound’s superior PDK1 inhibitory potency (≥85% at 1 µM) and 3‑ to 5‑fold higher antiproliferative activity in prostate, colon, and breast cancer cells make it a first‑line chemical probe for validating PDK1‑dependency in tumour models where close analogs fail to achieve sufficient target engagement at non‑toxic concentrations [1].

Intracellular Kinase Assay Development Requiring High Membrane Permeability

With a PAMPA permeability of 12 × 10⁻⁶ cm/s—67% higher than the 4‑fluoro comparator—this compound is ideally suited for cell‑based PDK1 activity assays, including high‑content imaging and phospho‑AKT (Ser473) translocation readouts, where rapid and efficient cell entry is essential for time‑resolved signalling studies [1].

Hepatic Metabolism and Drug‑Drug Interaction Studies

The low intrinsic clearance (12 µL/min/mg) and high metabolic stability (78% remaining after 60 min in human liver microsomes) make this compound a reference standard for calibrating in vitro clearance assays and for investigating the role of CYP3A4/2D6 isoforms in benzothiazole metabolism, where the 4‑chloro analog is too rapidly degraded to serve as a stable probe [1].

Structure‑Activity Relationship (SAR) Expansion Libraries

The well‑defined contribution of the 4‑tert‑butyl group to potency, permeability, and metabolic stability establishes this compound as a core scaffold for medicinal chemistry campaigns aiming to explore vector‑optimised PDK1 inhibitors; procurement of this intermediate allows direct diversification at the 6‑ester position without losing the validated 2‑amide pharmacophore [1].

Quote Request

Request a Quote for Methyl 2-(4-(tert-butyl)benzamido)benzo[d]thiazole-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.